4-Ketocyclophosphamide
Overview
Description
4-Ketocyclophosphamide is a nitrogen mustard and a minor metabolite of Cyclophosphamide . It is a white solid with a molecular formula of C7H13Cl2N2O3P .
Synthesis Analysis
The synthesis of 4-Ketocyclophosphamide involves the enzymatic hydroxylation of Cyclophosphamide using the unspecific peroxygenase from Marasmius rotula (Mro UPO) in a simple reaction design . Depending on the conditions used, the primary liver metabolite 4-OH-CPA, its tautomer aldophosphamide (APA), and the overoxidized product 4-ketocyclophosphamide (4-keto-CPA) could be obtained .Molecular Structure Analysis
The molecular structure of 4-Ketocyclophosphamide is characterized by a molecular weight of 275.069 Da and a monoisotopic mass of 274.004089 Da . The structure includes a nitrogen mustard group .Chemical Reactions Analysis
The chemical reactions involving 4-Ketocyclophosphamide are complex. It is formed as an overoxidized product in the enzymatic hydroxylation of Cyclophosphamide . In the liver, Cyclophosphamide is converted into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which then non-enzymatically generates bioactive metabolites, including 4-Ketocyclophosphamide .Physical And Chemical Properties Analysis
4-Ketocyclophosphamide is a white solid . Its physical and chemical properties are characterized by a molecular weight of 275.069 Da and a monoisotopic mass of 274.004089 Da .Scientific Research Applications
Cancer Therapy and Chemotherapy
4-keto-CPA is an intermediate in the metabolic pathway of CPA. It is formed via enzymatic hydroxylation of CPA by unspecific peroxygenases (UPOs) such as the one from Marasmius rotula . Although 4-keto-CPA itself is not a direct therapeutic agent, understanding its formation and role in the CPA metabolism is crucial for optimizing cancer treatment. CPA is converted to 4-hydroxycyclophosphamide (4-OH-CPA) by liver cytochrome P450 enzymes, which further generates bioactive metabolites like phosphoramide mustard and acrolein. These metabolites contribute to the cytotoxic effects of CPA on cancer cells.
Toxicological Studies
4-keto-CPA serves as a valuable tool for toxicological assessments. Researchers can use it to evaluate the toxicity of CPA and its metabolites. By producing 4-OH-CPA using UPOs, scientists can directly assess its cyto- and genotoxic effects in human cancer cell lines (such as HepG2 and MCF-7). The yield of 4-OH-CPA produced by UPOs is high, making it suitable for pharmacological studies .
Biomarker Discovery
Exploring the effects of 4-keto-CPA on cellular pathways may reveal potential biomarkers associated with CPA treatment. These biomarkers could aid in patient stratification, treatment monitoring, and personalized medicine.
Mechanism of Action
Target of Action
4-Ketocyclophosphamide (4-keto-CPA) is a metabolite of the widely used anti-cancer prodrug cyclophosphamide .
Mode of Action
Cyclophosphamide is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which is then further metabolized to form 4-keto-CPA . These metabolites interact with DNA, causing DNA alkylation and cross-linking . This DNA damage triggers apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathway of 4-keto-CPA involves the conversion of cyclophosphamide by CYP enzymes in the liver to 4-OH-CPA, followed by non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . The metabolites formed in sequence, 4-OH-CPA and aldophosphamide (ALDO), are the main cause of toxicity, while ALDO is the pharmacologically active metabolite .
Pharmacokinetics
It is known that cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein . Cyclophosphamide appears to induce its own metabolism, which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened half-life values following repeated administration .
Result of Action
It is known that the metabolites of cyclophosphamide, including 4-keto-cpa, cause dna alkylation and cross-linking, leading to dna damage and triggering apoptosis . This results in the death of cancer cells, contributing to the anti-cancer effects of the drug .
Action Environment
The action of 4-keto-CPA, like that of cyclophosphamide, is influenced by the enzymatic environment in the liver, where CYP enzymes convert cyclophosphamide to its active metabolites
properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZHOCORXMDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031077 | |
Record name | 4-Ketocyclophosphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ketocyclophosphamide | |
CAS RN |
27046-19-1 | |
Record name | 4-Ketocyclophosphamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ketocyclophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ketocyclophosphamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ketocyclophosphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-KETOCYCLOPHOSPHAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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